molecular formula C19H15BrO2 B11997611 2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid CAS No. 35670-69-0

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid

Cat. No.: B11997611
CAS No.: 35670-69-0
M. Wt: 355.2 g/mol
InChI Key: GFWOBSUDGNGWGC-UHFFFAOYSA-N
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Description

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid is a benzoic acid derivative featuring a brominated naphthalene moiety attached via an ethyl group to the benzoic acid core. This structure combines aromatic rigidity with halogen substitution, which often enhances biological activity and influences physicochemical properties such as lipophilicity and metabolic stability.

Properties

CAS No.

35670-69-0

Molecular Formula

C19H15BrO2

Molecular Weight

355.2 g/mol

IUPAC Name

2-[1-(4-bromonaphthalen-1-yl)ethyl]benzoic acid

InChI

InChI=1S/C19H15BrO2/c1-12(13-6-2-5-9-17(13)19(21)22)14-10-11-18(20)16-8-4-3-7-15(14)16/h2-12H,1H3,(H,21,22)

InChI Key

GFWOBSUDGNGWGC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key conditions for high-yield Friedel-Crafts acylation include:

  • Catalyst : Aluminum chloride (AlCl₃) in stoichiometric amounts (2.2–3.0 equiv).

  • Solvent : 1,2-Dichloroethane or carbon disulfide, with the former offering better yields (91%) due to improved solubility of intermediates.

  • Temperature : Gradual warming from 0°C to room temperature over 24 hours to minimize side reactions.

Table 1 : Comparative Yields Under Varied Conditions

CatalystSolventTemperature (°C)Time (h)Yield
AlCl₃1,2-Dichloroethane0 → 202491%
AlCl₃Carbon disulfide0 → 2012062%

The superior performance of 1,2-dichloroethane is attributed to its polarity, which stabilizes the acylium ion intermediate.

Ketone Reduction to Secondary Alcohol

The acetyl group in 1-(4-bromonaphthalen-1-yl)ethanone is reduced to a secondary alcohol (1-(4-bromonaphthalen-1-yl)ethanol ) using sodium borohydride (NaBH₄) .

Reduction Parameters

  • Solvent : Methanol, which protonates the borohydride and facilitates hydride transfer.

  • Temperature : 60°C for 1.5 hours, achieving 68% yield.

  • Workup : Aqueous extraction with ethyl acetate and silica gel chromatography (0–30% EtOAc/hexanes).

Key NMR Data :

  • 1H NMR (CDCl₃) : δ 8.31 (dd, J = 7.3, 2.2 Hz, 1H), 5.71–5.61 (m, 1H, -CH(OH)-), 1.70–1.63 (m, 4H, -CH₂CH₃).

This step is critical for introducing the ethyl spacer while preserving the bromine substituent.

Formation of the Ethyl-Benzene Linkage

Connecting the naphthalene core to the benzoic acid moiety requires strategic C–C bond formation. Two predominant methods emerge:

Palladium-Catalyzed Carbonylation

Adapting protocols from HNF-4 modulator syntheses, a palladium-mediated carbonylation inserts a carboxylic acid group into the ethyl chain:

  • Substrate : 1-(4-Bromonaphthalen-1-yl)ethyl bromide.

  • Catalyst System : Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane (dppp).

  • Conditions : 50 atm CO, 150°C, THF/H₂O solvent.

  • Yield : 14% after chromatography (DCM/MeOH).

Mechanistic Insight : Oxidative addition of the alkyl bromide to Pd(0) generates a Pd(II) intermediate, which undergoes CO insertion to form a carbonyl-palladium complex. Hydrolysis releases the benzoic acid derivative.

Suzuki-Miyaura Cross-Coupling

An alternative route couples a boronic acid-functionalized benzoic acid with the naphthalene ethyl bromide:

  • Boronic Acid : 2-(Ethylboronate)benzoic acid (protected as methyl ester).

  • Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane/H₂O.

  • Yield : ~50–60% (estimated from analogous reactions).

Oxidation of Methyl Esters to Carboxylic Acids

For routes employing ester-protected intermediates, oxidation is the final step. Industrial-scale methods for similar compounds use:

  • Oxidizing Agent : KMnO₄ or CrO₃ in acidic media.

  • Solvent : Acetic acid/water (1:1).

  • Yield : 85–90% after recrystallization.

Critical Consideration : Direct oxidation of ethyl groups is less efficient; thus, pre-functionalization with oxidizable groups (e.g., methyl esters) is preferred.

Industrial-Scale Challenges and Solutions

Catalyst Recycling

  • Fly-Ash:H₂SO₄ : Reusable solid acid catalysts reduce costs in Friedel-Crafts steps (95% yield under microwave irradiation).

  • Pd Recovery : Immobilized palladium on activated carbon minimizes metal leaching.

Purification

  • Chromatography : Industrial flash chromatography (cyclohexane/EtOAc) achieves >95% purity for intermediates.

  • Crystallization : Benzene/hexane mixtures yield glittering solids suitable for API synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydrocarbon.

Scientific Research Applications

Drug Formulation

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid serves as a precursor or active ingredient in formulations targeting inflammation and pain relief. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively. Research indicates that compounds with similar structures have been investigated for their binding affinity to ion channels, such as the human Ether-à-go-go-related gene potassium channel (hERG), which plays a crucial role in cardiac function regulation.

Antiviral Activity

Recent studies have explored the antiviral potential of derivatives related to this compound, particularly against SARS-CoV-2 variants. The synthesis of various uracil derivatives demonstrated that modifications involving bromonaphthalene structures could enhance antiviral activity, suggesting that this compound may also possess similar therapeutic properties .

Binding Affinity Studies

Understanding how this compound interacts with biological molecules is essential for assessing its therapeutic potential. Interaction studies focus on its binding affinity to ion channels and receptors, which can provide insights into its safety profiles and efficacy as a drug candidate.

Nanoparticle-Based Drug Delivery

The compound's chemical properties facilitate its use in nanoparticle-based drug delivery systems. Research has shown that lipid-coated nanoparticles can improve the biocompatibility and pharmacokinetics of drugs, including those derived from benzoic acids like this compound. This application is particularly relevant for targeting specific cells in cancer therapy .

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Naptalam (2-((1-naphthalenylamino)carbonyl)benzoic acid)

  • Structure: A naphthalene-amino group linked to a benzoic acid via a carbonyl bridge.
  • Key Differences : Lacks the bromine atom and ethyl spacer present in the target compound.
  • Application : Used as a herbicide adjuvant due to its ability to enhance cellular uptake of active ingredients .

2-((1-Phenylethyl)carbamoyl)benzoic Acid (CAS 21752-35-2)

  • Structure : A phenyl-ethyl carbamoyl group attached to benzoic acid.
  • Key Differences : Replaces the bromonaphthalene with a simple phenyl group, reducing steric bulk and halogen-mediated interactions.
  • Research Relevance : High structural similarity (1.00) to the target compound suggests comparable synthetic routes but divergent bioactivity due to halogen and naphthalene effects .

BM15766 (4-(2-[1-(4-chlorocinnamyl)piperazin-4-yl]ethyl)-benzoic acid)

  • Structure : A piperazinyl-ethyl group and chlorocinnamyl substituent on benzoic acid.
  • Key Differences : Chlorine instead of bromine; cinnamyl and piperazine groups introduce basicity and conformational flexibility.
  • Application : Used as a teratogenic agent in rodent models by inhibiting cholesterol synthesis enzymes .

Physicochemical Properties

  • Metabolic Stability: Bromine substitution may slow oxidative metabolism relative to chlorinated (BM15766) or non-halogenated (Av7) compounds .
  • Steric Effects : The ethyl spacer between the naphthalene and benzoic acid may reduce steric hindrance compared to bulkier derivatives (e.g., 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic acid ethyl ester) .

Biological Activity

2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety attached to a 4-bromonaphthyl group via an ethyl linker. Its structural formula can be represented as follows:

C17H16BrO2\text{C}_{17}\text{H}_{16}\text{BrO}_2

This structure contributes to its unique reactivity and biological properties, making it a candidate for various pharmacological investigations.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer research and ion channel interactions.

1. Anticancer Activity

The compound has been studied for its potential anticancer properties. Similar compounds have shown activity against various cancer cell lines, and docking studies suggest that this compound may interact with key molecular targets involved in cancer progression.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MDA-MB-2310.03Inhibition of cell proliferation
HeLaNot specifiedPotential inhibition of metabolic pathways
K562Not specifiedInduction of apoptosis

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

2. Ion Channel Interaction

Another area of interest is the compound's interaction with ion channels, particularly the human Ether-à-go-go-related gene potassium channel (hERG). This channel plays a crucial role in cardiac function, and compounds that interact with it can have significant implications for drug safety profiles.

Table 2: Ion Channel Interaction Studies

Compound NameBinding Affinity (Ki)Biological Relevance
This compoundNot specifiedPotential cardiac effects
Similar compoundsVariesKnown to affect cardiac repolarization

Understanding these interactions is vital for assessing the therapeutic potential and safety of the compound.

Case Studies

Several studies provide insights into the biological activity of related compounds, which can help infer the potential effects of this compound.

Case Study 1: Antiproliferative Effects

In a study examining various benzoic acid derivatives, it was found that compounds with similar structures exhibited significant antiproliferative effects against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. The results suggest promising interactions that could lead to further exploration in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. For Suzuki coupling, use a palladium catalyst (e.g., Pd(PPh₃)₄) with 4-bromonaphthalene-1-ylboronic acid and a benzoic acid derivative. Key parameters include solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants (1:1.2 for boronic acid:aryl halide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from brominated byproducts .

Q. How should researchers characterize this compound using spectroscopic methods, and what key spectral signatures are expected?

  • Methodological Answer :

  • NMR : In 1^1H NMR (CDCl₃), expect aromatic proton signals at δ 7.2–8.5 ppm (multiplet for naphthalene and benzoic acid protons). The ethyl linker’s methyl group appears as a triplet at δ 1.5–1.8 ppm, coupled with the adjacent CH₂ group (δ 3.0–3.5 ppm).
  • IR : A strong carbonyl stretch at ~1680–1700 cm⁻¹ (benzoic acid C=O) and C-Br stretch at 550–650 cm⁻¹.
  • MS : Molecular ion peak at m/z 369 (M⁺ for C₁₉H₁₅BrO₂). Fragmentation peaks at m/z 289 (loss of COOH) and 170 (naphthalene-Br⁺) .

Advanced Research Questions

Q. How can researchers address discrepancies between observed and predicted NMR chemical shifts caused by steric effects or solvation?

  • Methodological Answer : Use computational tools (e.g., DFT calculations with Gaussian 16) to model the compound’s geometry and simulate NMR shifts. Compare experimental data with computed values (B3LYP/6-31G* level). Adjust for solvent effects by including PCM (Polarizable Continuum Model) parameters. For steric hindrance near the bromonaphthalene group, analyze NOESY spectra to confirm spatial proximity of protons .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronic acid precursor?

  • Methodological Answer : Convert the bromonaphthalene moiety to a boronic ester via Miyaura borylation (Pd(dba)₂, B₂Pin₂, KOAc). Optimize ligand choice (e.g., SPhos for electron-deficient aryl bromides) and base (Cs₂CO₃ vs. K₃PO₄). Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane). For scalability, use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions .

Q. What in vitro assays are suitable for assessing its potential as a kinase inhibitor, given structural analogs with reported activity?

  • Methodological Answer : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Compare IC₅₀ values with control inhibitors (e.g., Erlotinib for EGFR). Structural analogs like 2-(3-fluoro-4-methylphenyl)benzoic acid show anti-inflammatory activity via COX-2 inhibition, suggesting similar assay frameworks .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Perform systematic solubility tests in DMSO, methanol, and chloroform (10 mg/mL increments). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Conflicting data may arise from protonation state differences: the carboxylic acid group (pKa ~4.2) increases solubility in basic aqueous solutions (pH >5) but reduces it in acidic/nonpolar media. Confirm via UV-Vis spectroscopy (λmax ~270 nm) .

Computational and Structural Studies

Q. Which computational methods predict the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : Use molecular electrostatic potential (MEP) maps (VMD software) to identify electron-rich regions on the naphthalene ring. Fukui indices (calculated via NBO analysis) highlight sites prone to electrophilic attack. Compare with experimental bromination patterns (e.g., regioselectivity at C4 vs. C5 positions) .

Biological Activity and Safety

Q. What precautions are necessary when handling this compound due to uncharacterized toxicological properties?

  • Methodological Answer : Follow protocols for brominated aromatics: use fume hoods, nitrile gloves, and eye protection. For acute exposure, rinse skin with 10% NaHCO₃ to neutralize acidic byproducts. Toxicity screening should include Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity). Reference safety data for 4-(bromomethyl)benzaldehyde, which shares reactive bromine hazards .

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